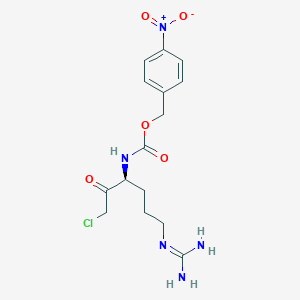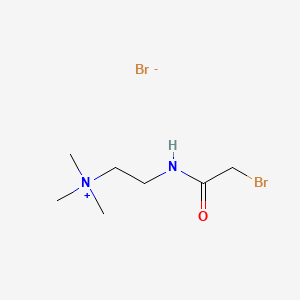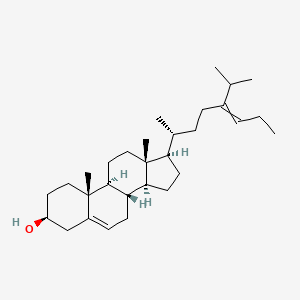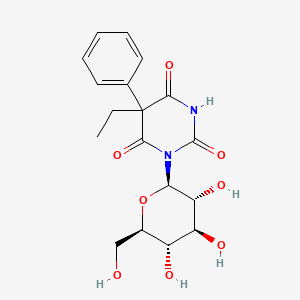
2,2',3,4',5,5',6-Heptachlorobiphenyl
Overview
Description
Chlorobiphenyls, including compounds like "2,2',3,4',5,5',6-Heptachlorobiphenyl," are a group of polychlorinated biphenyls (PCBs) known for their various industrial applications and environmental persistence. These compounds have been studied for their physical and chemical properties, synthesis methods, molecular structures, and potential environmental impacts.
Synthesis Analysis
The synthesis of chlorinated biphenyls typically involves direct chlorination or coupling reactions of biphenyl structures. For instance, the preparation of arene oxides of tetrachlorobiphenyl involves sequences that introduce double bonds via decarboxylations, which might be akin to strategies employed in synthesizing heptachlorobiphenyl derivatives (Reich & Reich, 1990).
Molecular Structure Analysis
Molecular structure analysis of chlorobiphenyls, such as "2,3-Dichloro-3',4'-dihydroxybiphenyl," reveals intramolecular O-H...O hydrogen bonding and π-π stacking interactions, which are critical for understanding the physical and chemical behavior of these compounds (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
Chemical reactions involving chlorobiphenyls can include electrophilic substitution, oxidation, and reduction processes. The radical character of certain chlorinated compounds has been utilized to synthesize new paramagnetic materials, highlighting the diverse reactivity and potential applications of these molecules (Castellanos et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are influenced by the degree of chlorination and the molecular structure. For example, molecular modeling and structural analysis of related compounds provide insights into their stability, electronic properties, and interactions in the solid state, which are essential for understanding the physical properties of heptachlorobiphenyls.
Chemical Properties Analysis
The chemical properties of chlorobiphenyls, including their stability, reactivity, and potential for bioaccumulation, are critical for assessing their environmental impact and suitability for various applications. Studies on the synthesis and stability of radicals within the chlorobiphenyl series indicate these compounds' complex behavior and reactivity (Carilla et al., 1994).
Scientific Research Applications
Toxicity Analysis
A study by Eddy (2020) established a model relating the toxicity of various polychlorobiphenyls (PCBs), including 2,2',3,4',5,5',6-heptachlorobiphenyl, to molecular descriptors. This model used quantum chemical, physicochemical, and topological descriptors to estimate the degree of toxicity of PCBs, providing insights into their reactivity and potential environmental and health impacts (Eddy, 2020).
Solubility in Supercritical Fluids
Anitescu and Tavlarides (1999) researched the solubility of various PCB congeners, including 2,2',3,4',5,5',6-heptachlorobiphenyl, in supercritical carbon dioxide and carbon dioxide modified by n-butane and methanol. This study is crucial for understanding the behavior of these compounds in different environments and their potential for removal or degradation (Anitescu & Tavlarides, 1999).
Environmental Fate and Degradation
Noma et al. (2007) investigated the degradation of various PCB congeners, including 2,2',3,4',5,5',6-heptachlorobiphenyl, using the sodium dispersion method. This method's efficiency in dechlorinating PCBs at low temperatures offers insights into possible environmental remediation techniques (Noma et al., 2007).
Interaction with Hydroxyl Radicals
Yang et al. (2016) developed a model to predict the reaction rates of hydroxyl radicals with various PCBs, including 2,2',3,4',5,5',6-heptachlorobiphenyl. This study is significant for understanding the atmospheric fate of PCBs and their potential environmental impact (Yang et al., 2016).
Safety and Hazards
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding release to the environment .
Mechanism of Action
Target of Action
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). It primarily targets the CYP1A1 gene . The CYP1A1 gene is responsible for encoding an enzyme that is involved in the metabolism of xenobiotics in the body .
Mode of Action
This compound interacts with its target by activating the expression of the CYP1A1 gene . This gene encodes an enzyme that plays a crucial role in the metabolism of xenobiotics in the body . The activation of this gene leads to an increase in the production of the enzyme, thereby enhancing the metabolism of xenobiotics .
Biochemical Pathways
The primary biochemical pathway affected by 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is the xenobiotic metabolism pathway . The activation of the CYP1A1 gene leads to an increase in the production of the CYP1A1 enzyme, which plays a crucial role in the metabolism of xenobiotics . This can lead to changes in the concentration of various substances in the body, potentially leading to various downstream effects .
Pharmacokinetics
Like other pcbs, it is known to belipophilic and can accumulate in fatty tissues .
Result of Action
The activation of the CYP1A1 gene by 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl can lead to an increase in the metabolism of xenobiotics in the body . This can result in changes in the concentration of various substances in the body, potentially leading to various health effects .
Action Environment
The action of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl can be influenced by various environmental factors. For instance, its lipophilic nature allows it to accumulate in fatty tissues, which can lead to bioaccumulation and biomagnification in the food chain . Its persistence in the environment and in the body also means that its effects can be long-lasting .
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-2-7(15)6(14)1-4(5)10-11(18)8(16)3-9(17)12(10)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMZPLROONOSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052832 | |
| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4',5,5',6-Heptachlorobiphenyl | |
CAS RN |
52663-68-0 | |
| Record name | PCB 187 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4',5,5',6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIP7BRA48E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)
![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)


![1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione](/img/structure/B1211961.png)







